(Rac)-OSMI-1 is classified as a small molecule inhibitor and is derived from synthetic organic chemistry processes. It falls under the category of glycosylation inhibitors, specifically targeting the enzyme O-GlcNAc transferase. Its development stems from the need to explore the biological implications of O-GlcNAcylation in various diseases, including cancer and neurodegenerative disorders .
The synthesis of (Rac)-OSMI-1 involves several key steps that utilize established organic synthesis techniques. The process typically begins with the preparation of precursor compounds that undergo various transformations, including alkylation and acylation reactions.
The detailed synthetic pathway can be found in supplementary materials related to the compound's research publications, which provide step-by-step methodologies .
(Rac)-OSMI-1 has a complex molecular structure that contributes to its biological activity. The specific arrangement of atoms within the molecule allows it to effectively inhibit O-GlcNAc transferase.
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of (Rac)-OSMI-1 during synthesis .
(Rac)-OSMI-1 participates in several chemical reactions that highlight its functionality as an inhibitor:
The kinetic parameters for these interactions can be analyzed through enzyme assays that measure reaction rates in the presence and absence of (Rac)-OSMI-1 .
The mechanism by which (Rac)-OSMI-1 exerts its inhibitory effects involves several steps:
Data supporting this mechanism can be derived from biochemical assays and cellular models where changes in protein modification patterns are monitored post-treatment with (Rac)-OSMI-1 .
(Rac)-OSMI-1 exhibits several notable physical and chemical properties:
These properties are essential for understanding how (Rac)-OSMI-1 interacts within biological systems and its potential for therapeutic applications .
(Rac)-OSMI-1 serves multiple roles in scientific research:
(Rac)-OSMI-1 is the racemic mixture of the enantiomer OSMI-1, a cell-permeable small molecule inhibitor targeting O-linked N-acetylglucosamine transferase. Its chemical structure (C₂₈H₂₅N₃O₆S₂; molecular weight 563.64 g/mol) features a quinolinone-6-sulfonamide core scaffold linked to phenylglycine and heterocyclic moieties [2] [4]. This scaffold functions as a uridine mimetic, competitively occupying the uridine diphosphate N-acetylglucosamine binding pocket within the catalytic domain of O-linked N-acetylglucosamine transferase [10]. Crystallographic analyses reveal that the sulfonamide group forms hydrogen bonds with key residues (His⁵⁶⁸ and Lys⁸⁴²) in the catalytic cleft, while the phenylglycine moiety engages in hydrophobic interactions with the tetratricopeptide repeat domain, inducing conformational changes that impede substrate access [2] [10]. The racemic nature of (Rac)-OSMI-1 implies differential inhibitory potency between enantiomers, though specific binding affinities for individual stereoisomers remain unquantified in current literature.
Table 1: Key Structural Interactions of OSMI-1 with O-linked N-acetylglucosamine transferase
Chemical Moiety | Target Domain | Interaction Type | Functional Consequence |
---|---|---|---|
Quinolinone-6-sulfonamide | Catalytic cleft (N-Cat/C-Cat) | Hydrogen bonding (His⁵⁶⁸) | UDP-GlcNAc displacement |
Phenylglycine | Intervening domain | Hydrophobic stacking | Alters peptide substrate docking |
Thiophene/benzofuran rings | Tetratricopeptide repeat region | Van der Waals contacts | Disrupts protein-protein interactions |
Kinetic studies demonstrate that (Rac)-OSMI-1 inhibits full-length human O-linked N-acetylglucosamine transferase with a half-maximal inhibitory concentration of 2.7 μM in coupled enzyme assays utilizing nucleoporin⁶² as the acceptor substrate [2]. Unlike substrate-competitive inhibitors like UDP-5SGlcNAc, (Rac)-OSMI-1 exhibits non-competitive inhibition kinetics with respect to uridine diphosphate N-acetylglucosamine. This is evidenced by its insensitivity to increasing uridine diphosphate N-acetylglucosamine concentrations—where UDP-5SGlcNAc exhibits a 7-fold IC₅₀ shift (11.1 μM to 78.8 μM) under variable uridine diphosphate N-acetylglucosamine conditions, (Rac)-OSMI-1 maintains consistent potency [2]. Michaelis-Menten analyses confirm a concentration-dependent decrease in maximal reaction velocity without significantly altering the Michaelis constant for uridine diphosphate N-acetylglucosamine, indicating uncompetitive or mixed-type inhibition [2] [10]. Cellular kinetic profiling in Chinese hamster ovary cells reveals rapid onset of action, with significant suppression of global O-GlcNAcylation observed within 2 hours of treatment at 50 μM, contrasting with the 4-hour latency period observed for Ac₄-5SGlcNAc [2].
Table 2: Kinetic Parameters of (Rac)-OSMI-1 Versus Reference Inhibitors
Inhibitor | IC₅₀ (μM) | Inhibition Mode | Cellular Onset | UDP-GlcNAc Sensitivity |
---|---|---|---|---|
(Rac)-OSMI-1 | 2.7 | Non-competitive | 2 hours | No |
UDP-5SGlcNAc | 11.1 - 78.8 | Competitive | 4 hours | Yes (7-fold shift) |
Alloxan | >100 | Uncharacterized | Delayed/Weak | Unknown |
(Rac)-OSMI-1 demonstrates distinct advantages over historical O-linked N-acetylglucosamine transferase inhibitors in specificity and cellular permeability. Unlike metabolic precursors like Ac₄-5SGlcNAc (which requires intracellular conversion to UDP-5SGlcNAc), (Rac)-OSMI-1 directly engages O-linked N-acetylglucosamine transferase without dependence on enzymatic activation [2] [10]. This direct mechanism minimizes off-target glycosylation effects: Whereas UDP-5SGlcNAc inhibits multiple uridine diphosphate N-acetylglucosamine-dependent glycosyltransferases and undergoes epimerization to UDP-5SGalNAc (affecting GalNAc-dependent pathways), (Rac)-OSMI-1 does not qualitatively alter cell-surface N- or O-linked glycans in mammalian cell lines [2] [4]. Furthermore, (Rac)-OSMI-1 surpasses early inhibitors like alloxan in selectivity. Alloxan exhibits stronger inhibition against O-GlcNAcase (the enzyme removing O-GlcNAc) than against O-linked N-acetylglucosamine transferase, complicating interpretation of cellular phenotypes [2]. Benzyl 2-acetamido-2-deoxy-α-d-galactopyranoside, a GalNAc mimetic, lacks demonstrated O-linked N-acetylglucosamine transferase specificity and likely inhibits multiple carbohydrate-processing enzymes [2]. The optimized OSMI series (OSMI-2, -3, -4) developed after OSMI-1 achieve nanomolar affinity through carboxylate additions but require esterification for cell permeability—a barrier (Rac)-OSMI-1 inherently overcomes via passive diffusion [10].
(Rac)-OSMI-1 has emerged as a critical tool for dissecting the dynamic interplay between O-GlcNAcylation and phosphorylation, modifications that often target identical serine/threonine residues. Treatment with (Rac)-OSMI-1 disrupts this crosstalk in multiple biological contexts:
Notably, the functional outcome of this crosstalk is context-dependent. While O-GlcNAcylation antagonizes phosphorylation at certain loci (e.g., Ser¹¹⁷⁷ of endothelial nitric oxide synthase), it acts cooperatively at others (e.g., facilitating protein kinase C activation in hyperglycemia) [5] [7]. Genetic studies corroborate these pharmacological findings: Mouse embryos with hypomorphic O-linked N-acetylglucosamine transferase alleles (H⁵⁶⁸A, Y⁸⁵¹A) show developmental defects proportional to O-GlcNAc loss, confirming the modification’s essential role in phospho-signaling networks governing embryogenesis [3].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3